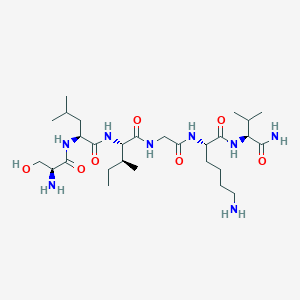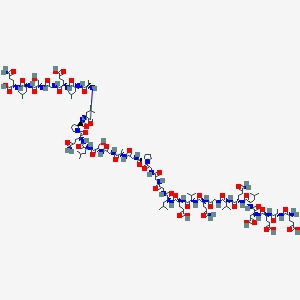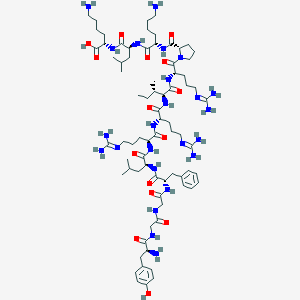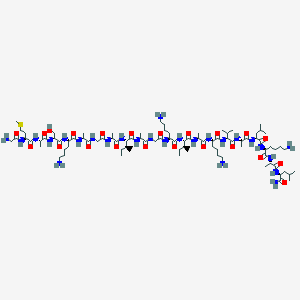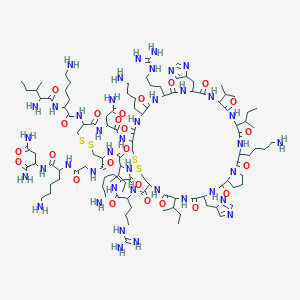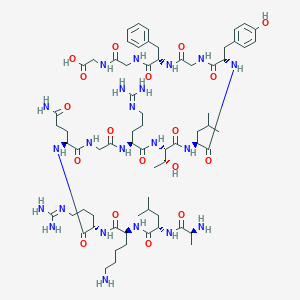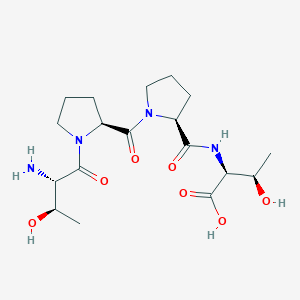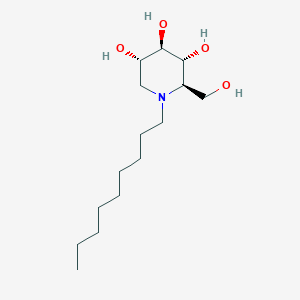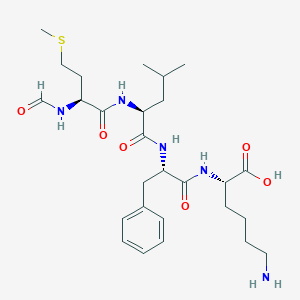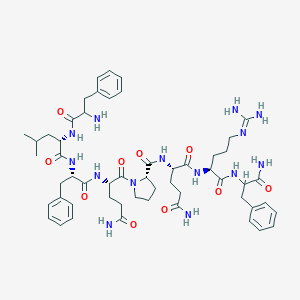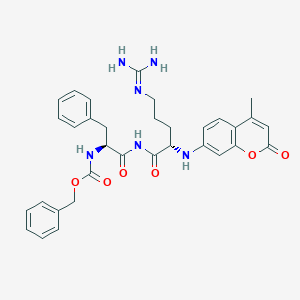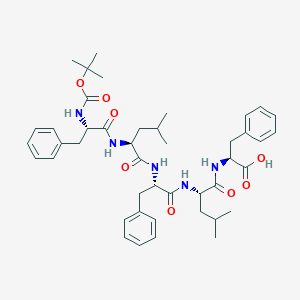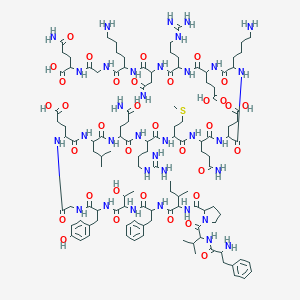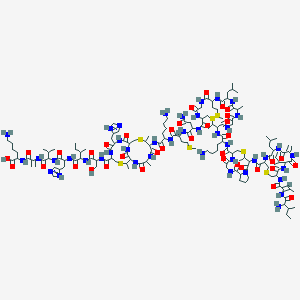
Nisaplin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nisaplin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is widely used as a food preservative due to its ability to inhibit the growth of a broad range of Gram-positive bacteria. This compound consists of 34 amino acid residues, including uncommon amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid .
准备方法
Synthetic Routes and Reaction Conditions: Nisaplin is typically produced through microbial fermentation. The bacterium Lactococcus lactis is grown in a sugar-based medium supplemented with yeast extract. The fermentation process results in the production of nisin, which is then extracted and purified . The purification process often involves a salting-out approach, which can produce a powder containing approximately 33% nisin .
Industrial Production Methods: Industrial production of nisin involves large-scale fermentation using Lactococcus lactis in a controlled environment. The fermentation medium usually consists of whey permeate supplemented with yeast extract. After fermentation, nisin is precipitated with sodium chloride and then spray-dried to obtain a standardized product with a potency of 1,000 IU nisin A/mg .
化学反应分析
Types of Reactions: Nisaplin undergoes various chemical reactions, including nucleophilic addition reactions. The dehydroalanine and dehydrobutyrine residues in nisin react with nucleophiles such as mercaptans. These reactions result in the formation of multimeric products through intramolecular and intermolecular reactions between nucleophilic groups and the dehydro residues .
Common Reagents and Conditions: Common reagents used in the reactions of nisin include 2-mercaptoethane-sulfonate and thioglycolate. The reactions typically occur at high pH, resulting in the modification of the dehydro residues and loss of antibiotic activity .
Major Products Formed: The major products formed from the reactions of nisin with nucleophiles are multimeric products. These products result from the binding of nucleophiles to the dehydro residues, leading to the loss of nisin’s antibiotic activity .
科学研究应用
Nisaplin has a wide range of scientific research applications, including its use in food preservation, medicine, and biotechnology. In the food industry, nisin is used to inhibit the growth of spoilage-causing Gram-positive bacteria in products such as meat, dairy, and alcoholic beverages . In medicine, nisin has shown potential in inhibiting the growth of cancer cells, treating diarrhea, and promoting oral health . Additionally, nisin has been investigated for its role in modulating the gut microbiota and its potential as a therapeutic agent for various infections .
作用机制
Nisaplin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It interacts with lipid II, a key component of the bacterial cell wall, leading to the formation of pores in the cell membrane. This disrupts cell wall biosynthesis and ultimately results in cell death . This compound is particularly effective against Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus .
相似化合物的比较
Similar compounds include pediocin PA-1, enterocin P, enterocin A, and sakacin P . These compounds also exhibit antimicrobial activity against Gram-positive bacteria but differ in their amino acid composition and specific mechanisms of action. Nisaplin is unique due to its broad-spectrum activity, stability at acidic pH, and heat resistance .
Conclusion
This compound is a versatile and potent antimicrobial peptide with a wide range of applications in food preservation, medicine, and biotechnology. Its unique chemical structure and mechanism of action make it a valuable tool in combating Gram-positive bacterial infections and ensuring food safety.
属性
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLLIYOARQCIX-GSJOZIGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does nisin exert its antimicrobial activity?
A: Nisin's primary target is Lipid II, an essential precursor molecule involved in bacterial cell wall synthesis. [] Nisin binds with high affinity to Lipid II, disrupting the cell wall construction process. [] This binding also facilitates the formation of pores in the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. [, , , ]
Q2: Does nisin affect bacterial spores?
A: Yes, nisin has been shown to inhibit the outgrowth of spores from bacteria like Clostridium botulinum and Bacillus cereus. [] Research suggests that nisin may increase the sensitivity of Bacillus spores to heat treatment, further hindering their recovery. []
Q3: Are there any concerns about bacteria developing resistance to nisin?
A: While nisin has been used as a food preservative for decades, there are concerns about the emergence of nisin-resistant bacteria. Studies have reported nisin resistance in Listeria monocytogenes [, ], and this resistance can be influenced by environmental factors like salt stress. [] Understanding these resistance mechanisms is crucial for developing strategies to mitigate their impact.
Q4: What is the molecular structure of nisin?
A: Nisin is a 34-amino acid peptide with a distinctive structure characterized by five lanthionine rings (A-E). [] These rings are formed through post-translational modifications involving the formation of unusual amino acids like dehydroalanine and dehydrobutyrine. [, ]
Q5: What is the significance of the hinge region in nisin's structure?
A: The hinge region, located between rings C and D, is crucial for nisin's pore-forming activity. [] Mutations in this region can significantly reduce nisin's ability to permeabilize bacterial membranes. []
Q6: What strategies can be employed to improve nisin's stability and efficacy in food applications?
A: Researchers are exploring various approaches to enhance nisin's stability and delivery in food systems. Encapsulation techniques, such as liposomes, have shown promise in protecting nisin from degradation and controlling its release. [, ] Other strategies include the use of bioengineered nisin derivatives with enhanced properties. []
Q7: How do structural modifications affect nisin's activity?
A: Studies have shown that specific amino acid substitutions in nisin's structure can significantly alter its antimicrobial activity and target specificity. [, , , ] For instance, modifications in the hinge region can impact pore formation, while changes in other regions might affect Lipid II binding. [, ] Bioengineering efforts have focused on developing nisin variants with enhanced potency against specific pathogens or reduced antimicrobial activity while retaining other desirable properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
